

# An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenol Derivatives

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## Compound of Interest

Compound Name: 3-Fluoro-4-methoxyphenol

Cat. No.: B050614

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## Introduction: The Strategic Importance of the 3-Fluoro-4-methoxyphenol Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to successful innovation. Among these, **3-Fluoro-4-methoxyphenol** has emerged as a particularly valuable scaffold. Its unique trifecta of functional groups—a reactive phenol, an electron-donating methoxy group, and a strategically placed fluorine atom—provides a powerful toolkit for modulating the physicochemical and biological properties of larger molecules.<sup>[1]</sup>

The incorporation of fluorine into therapeutic candidates is a well-established strategy for enhancing pharmacokinetic profiles.<sup>[2][3]</sup> Fluorine's high electronegativity and small size can improve metabolic stability, increase membrane permeation, and enhance binding affinity to target proteins.<sup>[2][4]</sup> The methoxy group, prevalent in many natural products and approved drugs, influences ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.<sup>[5]</sup> The phenolic hydroxyl group serves as a versatile synthetic handle, allowing for the facile introduction of diverse functionalities through etherification, esterification, or coupling reactions.

This guide provides an in-depth exploration of **3-Fluoro-4-methoxyphenol** derivatives, intended for researchers, chemists, and drug development professionals. We will delve into the core chemistry of the scaffold, detail synthetic methodologies for its derivatization, explore its

applications in drug discovery, and provide validated experimental protocols to empower your research and development endeavors.

## Physicochemical Properties of the Core Scaffold

Understanding the intrinsic properties of the **3-Fluoro-4-methoxyphenol** core is essential for predicting its behavior in synthetic transformations and biological systems. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic environment that governs its reactivity and physical characteristics.

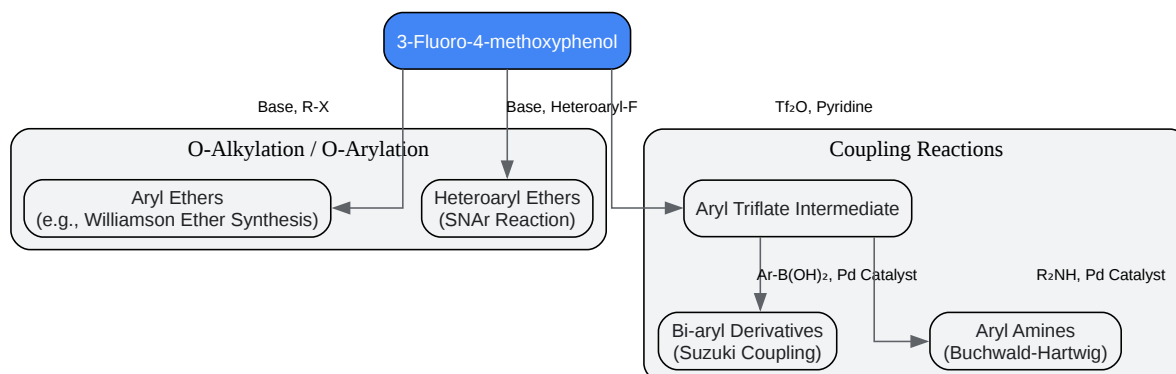
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FO <sub>2</sub>	PubChem[6]
Molecular Weight	142.13 g/mol	PubChem[6]
Melting Point	54-55 °C	ChemicalBook[7]
Boiling Point	248.2±20.0 °C (Predicted)	ChemicalBook[7]
pKa	9.46±0.18 (Predicted)	ChemicalBook[7]
Appearance	Light yellow to brown solid	ChemicalBook[7]
CAS Number	452-11-9	PubChem[6]

## Synthesis of Key 3-Fluoro-4-methoxyphenol Derivatives

The true utility of **3-Fluoro-4-methoxyphenol** lies in its capacity to be readily converted into a diverse array of derivatives. The phenolic hydroxyl group is the primary site of modification, most commonly through nucleophilic substitution reactions.

### General Derivatization Strategies

The diagram below illustrates the primary synthetic pathways for derivatizing the **3-Fluoro-4-methoxyphenol** core. The phenol can be readily O-alkylated to form ethers or engaged in coupling reactions to form more complex bi-aryl structures, which are common motifs in pharmaceutical agents.



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